![molecular formula C12H10ClN3O2 B6431459 N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 847159-88-0](/img/structure/B6431459.png)
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (N-CPM-ODP) is an organic compound that belongs to the class of pyridazines. It is a nitrogen-containing heterocyclic compound with a six-membered ring containing two nitrogen atoms. N-CPM-ODP is a colorless solid that is soluble in water, methanol, and ethyl acetate. It has a melting point of 121-123°C and a boiling point of 247-250°C.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been used in scientific research as an inhibitor of protein kinases, such as protein kinase C (PKC) and protein kinase A (PKA). It has also been used to study the structure-activity relationships of pyridazines as inhibitors of the HIV-1 protease. Additionally, N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been used to study the inhibition of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Mécanisme D'action
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as an inhibitor of protein kinases by binding to the active site of the enzyme and blocking the binding of the substrate. It also acts as an inhibitor of the HIV-1 protease by binding to the active site of the enzyme and blocking the cleavage of the viral polyprotein. Additionally, N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as an inhibitor of 5-lipoxygenase by binding to the active site of the enzyme and blocking the formation of leukotrienes.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has been shown to inhibit the activity of protein kinases, HIV-1 protease, and 5-lipoxygenase. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects. Inhibition of protein kinases can lead to changes in cell signaling pathways, which can affect cell growth, differentiation, and metabolism. Inhibition of the HIV-1 protease can lead to reduced viral replication and the prevention of disease progression. Inhibition of 5-lipoxygenase can lead to reduced production of leukotrienes, which can reduce inflammation and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful tool for researchers studying protein kinases, HIV-1 protease, and 5-lipoxygenase. It has the advantage of being relatively easy to synthesize and it is soluble in a variety of solvents. However, it is not very stable and can degrade over time. Additionally, it has a low solubility in water, which can limit its use in experiments that require aqueous solutions.
Orientations Futures
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has potential applications in the development of new drugs for the treatment of diseases such as cancer and HIV/AIDS. Additionally, it could be used in the development of new inhibitors of protein kinases, HIV-1 protease, and 5-lipoxygenase. It could also be used to study the structure-activity relationships of pyridazines as inhibitors of enzymes. Furthermore, it could be used in the development of new drugs for the treatment of inflammatory and allergic diseases.
Méthodes De Synthèse
N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can be synthesized by reaction of 2-chloromethylpyridine with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of anhydrous sodium acetate. The reaction is carried out in a mixture of acetonitrile and water. The product is isolated by filtration and recrystallization.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)7-14-12(18)10-5-6-11(17)16-15-10/h1-6H,7H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYTVGZLQVAYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

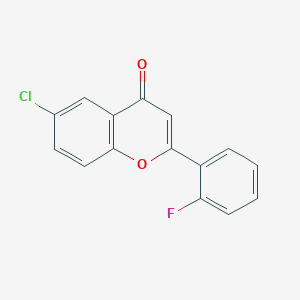
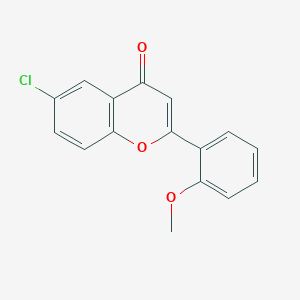
![N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431384.png)
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6431389.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6431394.png)
![N-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431410.png)
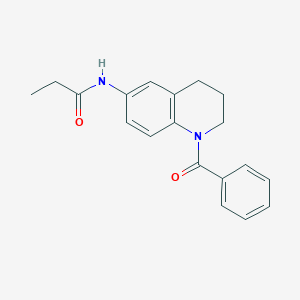
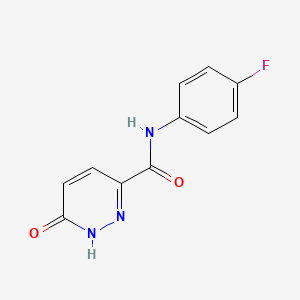
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)
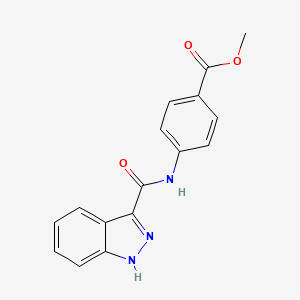
![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)
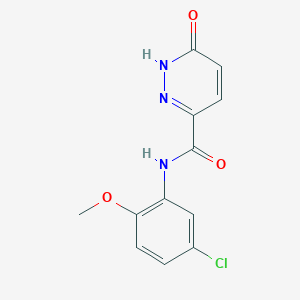
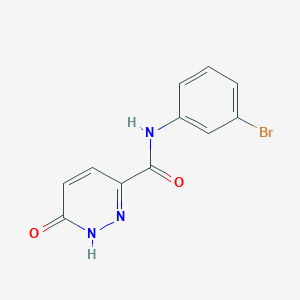
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)